molecular formula C13H14BrFO2 B11835059 Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate

Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate

Cat. No.: B11835059
M. Wt: 301.15 g/mol
InChI Key: CMPKOFMAMMTVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate is a valuable chemical intermediate in advanced organic synthesis and pharmaceutical research. The structure of this compound, which features a bromo- and fluoro-substituted aryl ring fused to a cyclobutane ester, is of significant interest in medicinal chemistry for the construction of more complex active molecules. Scientific literature indicates that closely related phenylcyclobutanecarboxylate and fluorophenyl derivatives are key scaffolds in the development of novel therapeutic agents, serving as critical precursors in synthetic pathways . For instance, such structures have been utilized in the synthesis of substituted biaryl compounds investigated as potent inhibitors of indoleamine 2,3-dioxygenase (IDO), an important immunomodulatory enzyme target in oncology . The presence of both bromine and fluorine atoms on the aromatic ring provides versatile handles for further functionalization via cross-coupling reactions, allowing researchers to elaborate the molecule for structure-activity relationship (SAR) studies. This compound is intended for use in research and development laboratories as a building block for the discovery of new pharmaceutical entities. It is strictly for professional laboratory research applications.

Properties

Molecular Formula

C13H14BrFO2

Molecular Weight

301.15 g/mol

IUPAC Name

ethyl 1-(4-bromo-2-fluorophenyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C13H14BrFO2/c1-2-17-12(16)13(6-3-7-13)10-5-4-9(14)8-11(10)15/h4-5,8H,2-3,6-7H2,1H3

InChI Key

CMPKOFMAMMTVFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC1)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

Preparation Methods

[2+2] Cycloaddition of Alkenes

UV light-mediated [2+2] cycloaddition of ethylene derivatives is a classic approach. For example, irradiating 4-bromo-2-fluorostyrene in dichloromethane generates the cyclobutane ring, albeit with moderate yields due to competing polymerization. Transition metal catalysts, such as ruthenium complexes, improve regioselectivity but increase costs.

Ring-Closing Metathesis

Grubbs catalysts enable ring-closing metathesis of dienes. A reported protocol involves treating 1,4-diene precursors with Grubbs II catalyst in toluene at 80°C, achieving cyclobutane formation in 65–70% yield. This method is advantageous for scalability but requires anhydrous conditions.

Esterification of Cyclobutanecarboxylic Acid

The ester functional group is introduced via acid-catalyzed esterification or coupling reagents.

Acid-Catalyzed Esterification

Refluxing cyclobutanecarboxylic acid with ethanol and sulfuric acid produces the ethyl ester. For example, 4-bromo-2-fluorobenzoic acid reacts with ethanol and thionyl chloride (SOCl₂) to yield ethyl 4-bromo-2-fluorobenzoate in 90% yield. This method is cost-effective but requires careful pH adjustment to avoid side reactions.

Coupling Reagent-Mediated Esterification

Carbodiimide reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhance esterification efficiency. A protocol using EDCI, DMAP (4-dimethylaminopyridine), and dichloromethane achieves 90% conversion at room temperature. This approach minimizes thermal degradation, making it suitable for heat-sensitive intermediates.

Table 1: Comparison of Esterification Methods

MethodReagentsSolventYield (%)Temperature
Acid-CatalyzedH₂SO₄, EtOHEthanol8570°C
Thionyl ChlorideSOCl₂, EtOHEthanol9070°C
EDCI/DMAPEDCI, DMAPDCM9020°C

Cross-Coupling Reactions for Aryl-Cyclobutane Bond Formation

Palladium-catalyzed cross-coupling reactions link the bromo-fluorophenyl group to the cyclobutane ring.

Suzuki-Miyaura Coupling

Aryl boronic acids, synthesized from 4-bromo-2-fluorophenyl iodide via lithiation and trimethyl borate, react with cyclobutanecarboxylate triflates. Using Pd(PPh₃)₄ and potassium carbonate in dioxane/water, this method achieves 75–80% yields.

Negishi Coupling

Zinc-organyl intermediates, generated from 4-bromo-2-fluorophenylmagnesium bromide, couple with cyclobutanecarboxylate halides. NiCl₂(dppf) catalyzes the reaction in THF, yielding the product in 70% yield.

Purification and Characterization

High-performance liquid chromatography (HPLC) and column chromatography are standard purification methods. Reverse-phase HPLC with acetonitrile/water gradients resolves ester and acid impurities. Nuclear magnetic resonance (NMR) confirms regiochemistry, with characteristic shifts for cyclobutane protons at δ 2.5–3.5 ppm .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the bromine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or dehalogenated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate has been investigated for its potential anticancer properties. Research indicates that derivatives of cyclobutane compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications of cyclobutane derivatives could enhance their selectivity and potency against cancer cells, suggesting a pathway for developing new anticancer agents using this compound as a scaffold .

2. Enzyme Inhibition
The compound has also been explored as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion. IDO inhibitors can enhance the effectiveness of immunotherapies. A patent describes the synthesis of related compounds that exhibit promising IDO inhibitory activity, highlighting the potential of this compound in therapeutic applications against tumors .

Organic Synthesis

1. Building Block for Complex Molecules
this compound serves as an important building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility makes it a valuable intermediate in the synthesis of more complex organic molecules .

2. Synthesis of Triazole Derivatives
Recent studies have utilized this compound in the synthesis of triazole derivatives, which are known for their biological activity, including antifungal and antibacterial properties. The reaction conditions and yields for these syntheses have been documented, showcasing its utility in creating biologically active compounds .

Materials Science

1. Development of Functional Materials
In materials science, this compound has been investigated for its potential use in developing functional materials such as polymers and coatings. The incorporation of halogenated phenyl groups can impart unique properties to materials, such as increased thermal stability and enhanced mechanical strength .

Case Studies

Study Application Findings
Study on Anticancer ActivityInvestigated the cytotoxic effects on cancer cell linesDemonstrated significant selective cytotoxicity against specific cancer types
IDO Inhibition PatentExplored as an IDO inhibitorShowed potential to enhance immune response in cancer therapy
Organic Synthesis ResearchUsed as a precursor for triazole derivativesSuccessfully synthesized compounds with notable biological activities

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. The cyclobutane ring provides rigidity to the molecule, affecting its overall conformation and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1 highlights key structural differences between the target compound and its closest analogs (similarity scores ≥ 0.88, as per ):

Compound Name CAS No. Similarity Key Structural Features Molecular Weight (g/mol) Notable Properties/Data
Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate 70146-78-0 Cyclobutane core; 4-bromo-2-fluorophenyl 301.16 High halogen content; potential for solid-state H-bonding
Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate 1215205-50-7 0.89 Cyclopropane core; 4-bromophenyl ~283.11 Higher ring strain; reduced steric bulk
Ethyl 2-(4-bromophenyl)butanoate 943742-86-7 0.93 Acyclic butanoate; 4-bromophenyl at C2 ~285.15 Flexible backbone; higher lipophilicity
Ethyl 4-(4-bromophenyl)butanoate 105986-54-7 0.88 Acyclic butanoate; 4-bromophenyl at C4 ~285.15 Extended conjugation; potential for π-π stacking
Ethyl 3-(4-bromophenyl)propanoate 40640-98-0 0.88 Acyclic propanoate; 4-bromophenyl at C3 ~257.09 Shorter chain; lower molecular weight

Key Observations:

  • Ring Size and Strain : The cyclobutane ring in the target compound offers moderate strain compared to the cyclopropane analog (CAS 1215205-50-7), which may enhance reactivity in ring-opening reactions .
  • Acyclic vs. Cyclic Esters : Acyclic esters (e.g., CAS 943742-86-7) exhibit greater conformational flexibility, which may improve solubility but reduce stereochemical control in synthesis .

Physicochemical and Analytical Data

  • Chromatographic Behavior : While direct HPLC/LCMS data for the target compound are unavailable, related cyclobutanecarboxylates in patent applications show retention times of ~0.93–1.02 minutes (SQD-FA05 conditions) and molecular ion peaks (e.g., m/z 353 for a difluorobenzylidene analog) . These metrics suggest comparable polarity and fragmentation patterns.
  • Crystal Packing : highlights that halogenated aromatic systems (e.g., 4-bromo-4′-fluorophenyl) form N–H⋯O hydrogen bonds, stabilizing crystal lattices. The target compound’s 2-fluoro substituent may similarly influence packing efficiency .

Biological Activity

Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate (CAS No. 1346689-87-9) is a cyclobutanecarboxylate ester that has garnered attention in medicinal chemistry due to its unique structural features, including the presence of bromine and fluorine substituents. These halogen atoms can significantly influence the compound's biological activity, making it a subject of various research studies aimed at understanding its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C13H14BrFO2C_{13}H_{14}BrFO_2. The structure includes a cyclobutane ring that is functionalized with a 4-bromo-2-fluorophenyl group, which may enhance its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The bromine atom can participate in halogen bonding, while the ester functional group may undergo hydrolysis, leading to the release of biologically active acids. This dual mechanism allows the compound to influence multiple biochemical pathways.

Pharmacological Studies

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Research has shown that halogenated cyclobutane derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against various pathogens, suggesting potential applications in treating infections.

Data Table: Biological Activity Summary

Activity Description Reference
AnticancerInhibits cell proliferation and induces apoptosis
Anti-inflammatoryModulates inflammatory cytokines
AntimicrobialEffective against bacterial strains

Case Studies

  • Anticancer Research : A study conducted on a series of cyclobutane derivatives, including this compound, revealed significant cytotoxic effects against human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent.
  • Anti-inflammatory Study : In a model of acute inflammation, compounds structurally related to this compound were shown to reduce edema and inflammatory markers significantly. This suggests that such compounds could be developed into effective anti-inflammatory medications.
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of halogenated cyclobutane derivatives demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.

Q & A

What are the key synthetic routes for Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate?

Basic
The compound can be synthesized via alkylation of cyclobutanecarboxylate derivatives. A common precursor, ethyl 1-bromocyclobutanecarboxylate , is prepared by radical bromination of ethyl cyclobutanecarboxylate using N-bromosuccinimide (NBS) and AIBN in benzene at 80°C, yielding ~34% after purification . Subsequent substitution reactions with aryl halides (e.g., 4-bromo-2-fluorophenyl derivatives) under nucleophilic conditions (e.g., using DIPEA as a base) form the target compound.

Advanced
Optimizing the substitution step requires careful control of steric and electronic effects. For example, coupling ethyl 1-bromocyclobutanecarboxylate with 4-bromo-2-fluorophenylboronic acid via Suzuki-Miyaura cross-coupling could improve regioselectivity. However, competing side reactions (e.g., β-hydride elimination) may necessitate palladium catalyst screening (e.g., XPhos Pd G3) and inert atmosphere conditions .

How is structural characterization performed for this compound?

Basic
Routine characterization includes ¹H/¹³C NMR to confirm cyclobutane ring geometry and substituent integration. For instance, the cyclobutane protons typically appear as multiplets between δ 2.0–2.6 ppm in DMSO-d₆, while the ethyl ester group resonates as a triplet (δ ~1.2 ppm) and quartet (δ ~4.1 ppm) . LCMS (e.g., m/z 297 [M+H]⁺) and HPLC retention times (e.g., 1.15 minutes under SQD-FA05 conditions) verify purity and molecular weight .

Advanced
For absolute configuration determination, single-crystal X-ray diffraction using SHELX software is preferred. SHELXL refines crystallographic data with high-resolution restraints, while ORTEP-3 generates 3D visualizations of the cyclobutane ring's puckering and aryl group orientation . Discrepancies in bond angles (e.g., cyclobutane C-C-C ~88°) vs. DFT calculations may indicate crystal packing effects .

What purification methods are effective for intermediates?

Basic
Reverse-phase C18 column chromatography (using gradients of 0.1% formic acid in water/acetonitrile) effectively isolates polar intermediates, such as hydrazine derivatives, with >95% purity . Liquid-liquid extraction (e.g., ethyl acetate/aqueous phosphate buffer) removes unreacted starting materials and salts .

Advanced
Challenges arise in separating diastereomers or regioisomers. Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) or aminosilica column chromatography (hexane/ethyl acetate gradients) can resolve enantiomeric impurities. For example, aminopropyl silica selectively interacts with ester carbonyl groups, improving separation of cyclobutane derivatives .

How can contradictory yield data in synthetic protocols be resolved?

Basic
Yield discrepancies (e.g., 34% vs. 80% in similar reactions) often stem from reaction scale or catalyst loading . Smaller scales (1–2 mmol) may suffer from inefficient mixing, while excess NBS in bromination can lead to overhalogenation .

Advanced
Systematic Design of Experiments (DoE) evaluates factors like temperature, solvent polarity, and stoichiometry. For instance, increasing DIPEA equivalents (2.5–3.0 equiv) in SN2 reactions improves nucleophile availability, boosting yields from 34% to >70% . In-situ FTIR monitoring tracks intermediate formation, enabling real-time adjustments to reaction conditions .

What are the applications of this compound in medicinal chemistry?

Basic
The 4-bromo-2-fluorophenyl group enhances lipophilicity and target binding in kinase inhibitors. The cyclobutane ring introduces conformational rigidity, potentially improving metabolic stability in lead compounds .

Advanced
Structure-activity relationship (SAR) studies focus on modifying the aryl substituent. Replacing bromine with chlorine (e.g., 4-chloro-2-fluorophenyl) alters steric bulk, while substituting the ester with amides (e.g., via Curtius rearrangement) enhances solubility for in vivo assays . Docking studies with homology models (e.g., EGFR kinase) predict binding modes of derivatives .

How are spectroscopic data contradictions addressed?

Basic
NMR signal splitting inconsistencies (e.g., unexpected doublets for equivalent protons) may arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR (e.g., 25°C to −40°C) can slow conformational exchange, resolving split signals .

Advanced
DFT calculations (B3LYP/6-311+G(d,p)) simulate NMR chemical shifts and compare them with experimental data. Mismatches in cyclobutane proton shifts (>0.3 ppm) suggest crystal lattice distortions or solvent effects .

What are the challenges in scaling up the synthesis?

Advanced
Exothermic reactions (e.g., bromination with NBS) require controlled addition rates and cooling to prevent runaway side reactions. Continuous flow chemistry mitigates heat transfer issues, enabling gram-scale production of ethyl 1-bromocyclobutanecarboxylate with >90% conversion .

How does this compound compare to structural analogs?

Advanced
Replacing the cyclobutane with a cyclopropane ring (e.g., methyl 1-(4-bromo-3-fluorophenyl)cyclopropanecarboxylate) increases ring strain, altering reactivity in nucleophilic substitutions. Cyclopropane derivatives show faster reaction rates but lower thermal stability . Fluorine scan studies (e.g., 2-F vs. 3-F substitution) reveal electronic effects on aryl ring electrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.